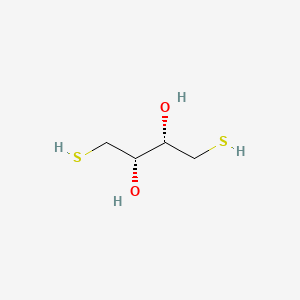
Tetraethoxygermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Tetraethoxygermane can be synthesized through several methods. One common laboratory method involves the reaction of germanium tetrachloride (GeCl4) with absolute ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows :
GeCl4+4C2H5OH→Ge(OC2H5)4+4HCl
The mixture is refluxed for several hours, and the resulting this compound is purified by distillation .
Análisis De Reacciones Químicas
Tetraethoxygermane undergoes various chemical reactions, including hydrolysis, substitution, and complex formation. When exposed to moisture, it hydrolyzes to form germanium dioxide (GeO2) and ethanol . It can also react with dialkanolamines to form germanium-containing derivatives, such as 2,2-diethoxy-1,3,6,2-dioxazagermocanes and 1,7,9,15-tetraoxa-4,12-diaza-8-germaspiro[7.7]pentadecanes, depending on the reactant ratio .
Aplicaciones Científicas De Investigación
Tetraethoxygermane is widely used in scientific research due to its versatility. Some of its applications include:
Microelectronics and Optoelectronics: It serves as a precursor for the deposition of germanium-containing films used in semiconductor devices.
Sol-Gel Processes: It is used as an intermediate in the sol-gel process for the production of optical fibers and photosensitive materials.
Catalysis: It is employed in the synthesis of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism by which tetraethoxygermane exerts its effects is primarily through its ability to form germanium-oxygen bonds. These bonds are crucial in the formation of germanium-containing films and materials. The compound’s reactivity with water and other nucleophiles allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Tetraethoxygermane can be compared with other organogermanium compounds, such as:
Germanium (IV) isopropoxide: Similar to this compound, this compound is used as a precursor in the deposition of germanium-containing films.
Germanium (IV) n-butoxide: This compound is another germanium alkoxide used in similar applications but has a different molecular structure and reactivity profile.
This compound is unique due to its specific reactivity with ethanol and its ability to form stable germanium-oxygen bonds, making it particularly useful in the synthesis of germanium-containing materials .
Propiedades
Número CAS |
1465-55-0 |
|---|---|
Fórmula molecular |
C8H20GeO4 |
Peso molecular |
253 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








